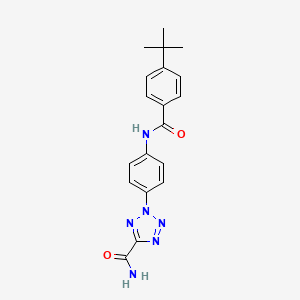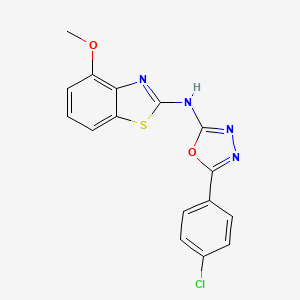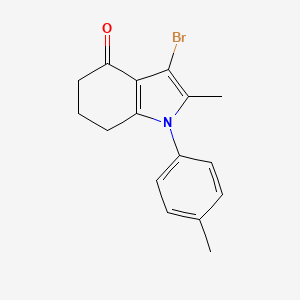
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription. The BET family of proteins is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. Due to its ability to inhibit BET proteins, BRD4 inhibitor has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
科学的研究の応用
Chemical Reactions and Synthesis Techniques
One area of scientific research involving the compound 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is in the exploration of its reactions and potential as a building block in organic synthesis. Studies have delved into various chemical reactions to understand and expand the utility of this compound in the synthesis of complex molecules. For instance, research has investigated its role in Eschenmoser coupling reactions, which are pivotal for constructing nitrogen-containing compounds. In one study, a brominated lactone underwent unexpected reactions under mildly basic conditions, leading to novel product formation through Eschenmoser coupling reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Cyclisation Reactions and Heterocycle Formation
The synthesis and application of brominated compounds like 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one have been central to the development of new cyclisation reactions. These reactions are crucial for creating heterocyclic compounds, which are a backbone of many pharmaceuticals and materials. For example, aryl radical building blocks have been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating the compound's role in advancing synthetic methodologies for complex molecular architectures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Anticancer Activities and Mechanisms
Research into the biological activities of brominated compounds has also highlighted their potential in therapeutic applications, particularly in cancer treatment. A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities against human lung cancer cell lines. The study revealed that this compound could block cell proliferation and induce cell cycle arrest through targeting cyclin D1 and CDK4, as well as induce apoptosis by activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, and affecting the mitochondrial pathway. This underscores the compound's potential as a lead for developing new anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Bromophenols and Antioxidant Activity
Furthermore, bromophenols, related to the structural framework of the compound , have been identified as potent antioxidants. Isolated from marine algae, these compounds have shown significant antioxidant activity, which could be leveraged in developing treatments or supplements to mitigate oxidative stress-related diseases. Their efficacy in scavenging free radicals highlights the broader potential of brominated compounds in medicinal chemistry and pharmacology (Olsen, Hansen, Isaksson, & Andersen, 2013).
特性
IUPAC Name |
3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJJUNOYTYUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
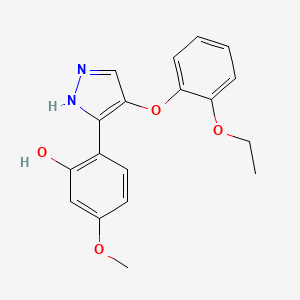
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)
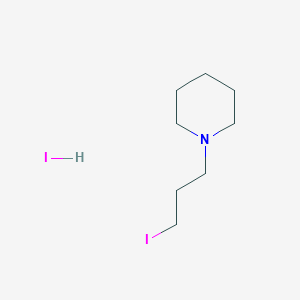
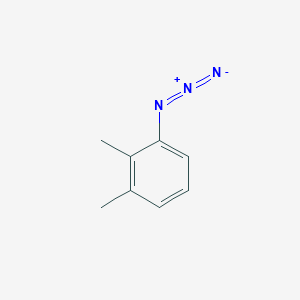
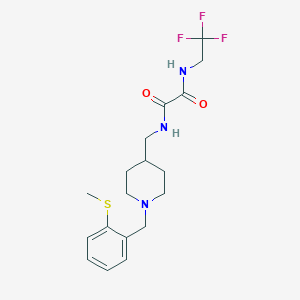
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)



